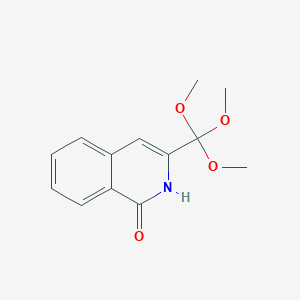

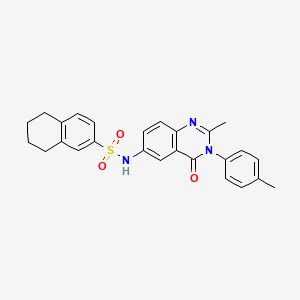

![molecular formula C20H18N2O3 B2428426 1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole CAS No. 866149-51-1](/img/structure/B2428426.png)

1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole” is a derivative of carbazole, which is a heterocyclic organic compound . It has a molecular formula of C12H13N . The compound is also known as “[(1E)-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino 4-methoxybenzoate” and "1H-Carbazol-1-one, 2,3,4,9-tetrahydro-, O-(4-methoxybenzoyl)oxime" .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results . For detailed information on these properties, it would be best to refer to a chemistry database or literature.Applications De Recherche Scientifique

Antitumor Activity : A novel derivative, 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one, has shown significant antitumor activity in vitro, particularly against the MCF-7 cell line. This compound, synthesized through reactions including Claisen-Schmidt condensation and structural analyses like FT-IR and NMR, could be a potential therapeutic drug against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).

Environmental Bioremediation : The compound has been studied in the context of carbazole 1,9a-dioxygenase (CARDO), a Rieske nonheme iron oxygenase. CARDO is crucial for environmental bioremediation as it can oxidize carbazole, a pollutant. Research on the enzyme's structure and mutagenesis provides insights into its diverse oxygenation reactions and potential for bioremediation applications (Inoue et al., 2014).

Spectroscopic Properties and Fluorescent Probes : Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and studied for their fluorescence properties in different solvents. These derivatives can act as hydrogen bond-sensitive fluorescent probes, important in chemical sensing and biological imaging (Mitra et al., 2013).

Photophysical Characterization : The solution-phase photophysics of novel fluorophores based on 2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives have been comprehensively characterized. These studies are essential in understanding the solvatochromic and photochemical behavior of these compounds, which is significant in the development of new optical materials and sensors (Ghosh, Mitra, Saha, & Basu, 2013).

Bacterial Biotransformation : Research on the bacterial transformation of 2,3,4,9-tetrahydro-1H-carbazole by Ralstonia sp. demonstrates its potential in biotechnological applications, particularly in the field of biotransformation and environmental cleanup (Waldau, Mikolasch, Lalk, & Schauer, 2009).

Propriétés

IUPAC Name |

[(E)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-24-14-11-9-13(10-12-14)20(23)25-22-18-8-4-6-16-15-5-2-3-7-17(15)21-19(16)18/h2-3,5,7,9-12,21H,4,6,8H2,1H3/b22-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRNZAJIMSSRJC-RELWKKBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)ON=C2CCCC3=C2NC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)O/N=C/2\CCCC3=C2NC4=CC=CC=C34 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

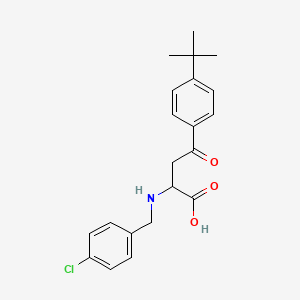

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2428343.png)

![3-{8-[(Butylmethylamino)methyl]-7-hydroxy-2-oxochromen-4-yl}chromen-2-one](/img/structure/B2428344.png)

![4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride](/img/structure/B2428348.png)

![tert-butyl N-(2-azabicyclo[2.2.2]octan-6-yl)carbamate](/img/structure/B2428349.png)

![6-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenoxy]-N-allylnicotinamide](/img/structure/B2428354.png)

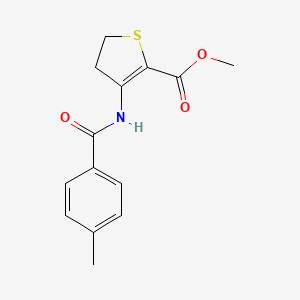

![Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate](/img/structure/B2428357.png)

![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-(3-furoyl)piperazine](/img/structure/B2428359.png)

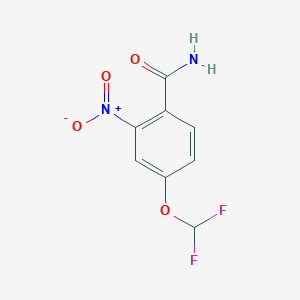

![ethyl 3-carbamoyl-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2428366.png)